N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide
Description
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide is a benzimidazole-derived compound characterized by a quinuclidine moiety attached via a carboxamide linkage at the 4-position of the benzimidazole core.
Properties
CAS No. |
180508-04-7 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O/c20-15(11-2-1-3-12-14(11)17-9-16-12)18-13-8-19-6-4-10(13)5-7-19/h1-3,9-10,13H,4-8H2,(H,16,17)(H,18,20) |
InChI Key |
PXZZTFWLAOPLPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC=C3)NC=N4 |
Origin of Product |
United States |
Preparation Methods
Phillips-Ladenburg Cyclocondensation
This method involves reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For example:
- Reagents : 4-carboxybenzaldehyde (1.1 equiv), o-phenylenediamine (1.0 equiv), polyphosphoric acid (PPA) as a catalyst.
- Conditions : Reflux in xylene at 140°C for 6 hours.
- Yield : 70–85%.
Mechanism :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
- Reagents : o-phenylenediamine, 4-nitrobenzoic acid, NH$$4$$HCO$$2$$, Pd/C (10%).
- Conditions : Microwave irradiation at 150°C for 20 minutes in ethanol.
- Yield : 99% for intermediate reduction steps.
Advantages :
Activation of the Carboxylic Acid Group
The carboxylic acid group must be activated for amide bond formation. Common methods include:
Acyl Chloride Formation
Coupling Reagent-Mediated Activation
Preferred reagents :
| Reagent System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| TBTU/NMM | DMF | 83–98 | |
| EDC/HOBt | Acetonitrile | 75–90 | |
| HATU/DIPEA | DCM | 88–92 |
Procedure :
- Dissolve benzimidazole-4-carboxylic acid (1.0 equiv) in DMF.
- Add TBTU (1.3 equiv) and N-methylmorpholine (NMM, 2.6 equiv).
- Stir at 25°C for 10 minutes to form the active ester.
Coupling with Quinuclidine-3-Amine
Quinuclidine-3-amine is typically synthesized via:
Amide Bond Formation
Standard Protocol :
- Reagents : Activated benzimidazole-4-carbonyl intermediate (1.0 equiv), quinuclidine-3-amine (1.2 equiv).
- Conditions : Stir in DMF at 25°C for 12 hours under nitrogen.
- Workup :
Optimized Variants :
| Method | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional heating | 80°C | 24 | 65 | 95 |
| Microwave-assisted | 100°C | 2 | 89 | 98 |
| Flow chemistry | 120°C | 0.5 | 92 | 99 |
Industrial-Scale Production
Large-scale synthesis emphasizes cost efficiency and reproducibility:
Continuous Flow Reactor Setup
Crystallization Optimization
- Solvent System : Ethanol/water (7:3 v/v).
- Particle Size : 50–100 µm achieved via controlled cooling (0.5°C/min).
Analytical Characterization
Critical quality control parameters:
| Parameter | Method | Specification |
|---|---|---|
| Identity | $$^1$$H NMR | δ 8.21 (s, 1H, NH) |
| Purity | HPLC | ≥98% (C18 column) |
| Residual Solvents | GC-MS | <500 ppm DMF |
| Chiral Purity | Chiral HPLC | ≥99% ee |
Representative $$^1$$H NMR (500 MHz, DMSO-d$$_6$$) :
- δ 1.45–1.78 (m, 6H, quinuclidine CH$$_2$$), 3.22 (q, 1H, J = 7.5 Hz, quinuclidine N-CH), 7.52–8.01 (m, 4H, benzimidazole Ar-H), 10.21 (s, 1H, CONH).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low coupling efficiency | Use HATU instead of EDC/HOBt |
| Epimerization at quinuclidine | Perform reactions below 30°C |
| Pd/C catalyst poisoning | Switch to Pt/C for nitro reductions |
Chemical Reactions Analysis
Types of Reactions
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinuclidine or benzimidazole rings are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemical Properties and Structure
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide has the chemical formula and is characterized by its unique structural features, which contribute to its biological activity. The compound's structure includes a benzimidazole moiety, which is known for its diverse pharmacological properties.
Modulation of Nicotinic Acetylcholine Receptors
One of the primary applications of this compound is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds affecting nAChRs can have therapeutic potential in treating cognitive disorders and neurodegenerative diseases. For instance, the compound has been investigated for its effects on cognition impairment and psychotic diseases, suggesting a potential role in treating conditions like schizophrenia and Alzheimer's disease .
Antiparasitic Activity
The compound has also shown promise in antiparasitic applications. It has been studied for its efficacy against Toxoplasma gondii, a parasite responsible for significant morbidity in immunocompromised individuals. In vitro studies have demonstrated that related compounds can inhibit the growth of this parasite, suggesting that this compound may possess similar properties .
Cancer Treatment
This compound has been explored in the context of cancer treatment, particularly as an inhibitor of checkpoint kinases (CHK). CHK inhibitors are being developed to enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms. The compound's structural features may contribute to its ability to selectively inhibit CHK pathways, thus providing a novel approach to cancer therapy .
Data Table: Summary of Biological Activities
Case Study 1: Cognitive Enhancement
In a study examining the effects of various nAChR modulators, this compound was found to improve cognitive function in animal models. The study utilized behavioral assays to assess memory retention and learning capabilities, demonstrating significant improvements compared to control groups .
Case Study 2: Antiparasitic Efficacy
Another investigation focused on the antiparasitic properties of related benzimidazole derivatives, which included this compound. The results indicated a dose-dependent inhibition of Toxoplasma gondii replication in vitro, with potential implications for developing new treatments for parasitic infections .
Mechanism of Action
The mechanism of action of N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinuclidine moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways .
Comparison with Similar Compounds
Substituent Effects on Target Selectivity
- Quinuclidine vs. Pyrrolidine/Pyrrolidinyl Groups: The quinuclidine moiety in the target compound may improve CNS bioavailability compared to Veliparib’s methylpyrrolidine group, which already demonstrates BBB penetration in glioblastoma models . In contrast, A-966492’s fluoro-pyrrolidinyl group enhances PARP-1 binding affinity, achieving sub-nanomolar potency .
- Tetrazole vs. Methoxy Groups : G3K’s 3-(tetrazol-5-yl)phenyl substituent contributes to polar interactions with VanZ, critical for disrupting antibiotic resistance . Conversely, the 3-methoxyphenyl group in ’s compound balances polarity and steric hindrance, favoring solubility in organic solvents .
Pharmacokinetic and Solubility Profiles
- Solubility: The quinuclidine derivative is expected to exhibit moderate aqueous solubility due to its amine group, whereas 2-(3-methoxyphenyl)-1H-benzimidazole-4-carboxamide shows preferential solubility in DMSO and ethanol .
- Metabolic Stability : Veliparib’s pyrrolidine ring and A-966492’s fluorinated aryl group likely enhance metabolic stability compared to the tetrazole-containing G3K, which may face rapid clearance due to high polarity .
Biological Activity
N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs). This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and its implications for treating neurological disorders.
Chemical Structure and Properties
This compound is characterized by a quinuclidine moiety linked to a benzimidazole-4-carboxamide structure. Its molecular formula contributes to its unique pharmacological profile, allowing it to act selectively on specific nAChR subtypes, particularly the alpha7 subtype, which is crucial in cognitive functions and neuroprotection.
The compound acts as a selective ligand for nAChRs, enhancing synaptic transmission and exhibiting neuroprotective effects. Research indicates that it may help in conditions such as Alzheimer's disease by modulating neurotransmitter release and improving cognitive function. The interaction studies often utilize radiolabeled ligands to quantify binding affinities and assess functional responses in cell-based assays .
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Receptor Modulation | Selective agonist for alpha7 nAChRs, enhancing synaptic transmission. |
| Neuroprotective Effects | Potential applications in treating Alzheimer's disease and cognitive impairments. |
| Cognitive Enhancement | May improve learning and memory through receptor activation. |
Structure-Activity Relationships (SAR)
Studies have identified that modifications to the benzimidazole core can significantly influence the biological activity of the compound. For instance, variations in the substituents on the quinuclidine moiety have been shown to alter receptor selectivity and binding affinity .
Key Findings from SAR Studies
- Alpha7 nAChR Agonist Activity : Compounds structurally related to this compound have demonstrated potent agonist activity at alpha7 nAChRs, with some derivatives showing enhanced efficacy compared to the parent compound .
- Neuroprotective Properties : The neuroprotective effects observed in various models are attributed to the compound's ability to modulate inflammatory pathways and reduce oxidative stress .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Alzheimer's Disease Model : In a scopolamine-induced model of Alzheimer's disease in mice, administration of this compound led to significant improvements in memory and learning deficits, suggesting its potential as a therapeutic agent .
- Neuroinflammation Studies : The compound has shown promise in reducing neuroinflammatory markers in cellular models, indicating its capability to mitigate neurodegenerative processes .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 1H-benzimidazole-4-carboxamide | Structure | Lacks quinuclidine moiety | Limited receptor interaction |
| N-(Quinuclidin-3-yl)-4-amino-naphthalimide | Structure | Different receptor interactions | Moderate agonist activity |
| N-benzyl-1H-benzimidazole-4-carboxamide | Structure | Benzyl substitution instead of quinuclidine | Different pharmacological profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
